molecular formula C18H16ClNOS B2751552 5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole CAS No. 1987207-91-9

5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole

Cat. No.: B2751552
CAS No.: 1987207-91-9
M. Wt: 329.84
InChI Key: PJIQOAUTORKJRN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a chlorophenyl group and a methoxyphenyl group, which may impart unique chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, such as:

    Catalysts: Use of specific catalysts to increase yield and selectivity.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The thiazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Substitution Reagents: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Dechlorinated phenyl derivatives.

    Substitution Products: Halogenated or alkylated thiazole derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: Could involve modulation of signaling pathways or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole: Lacks the chlorophenyl group.

    5-(4-Chlorophenyl)-2-[2-phenylethyl]-1,3-thiazole: Lacks the methoxy group.

Uniqueness

    Chlorophenyl Group: The presence of the chlorophenyl group may enhance the compound’s reactivity and biological activity.

    Methoxyphenyl Group: The methoxy group can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS/c1-21-16-9-2-13(3-10-16)4-11-18-20-12-17(22-18)14-5-7-15(19)8-6-14/h2-3,5-10,12H,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIQOAUTORKJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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